Boronolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

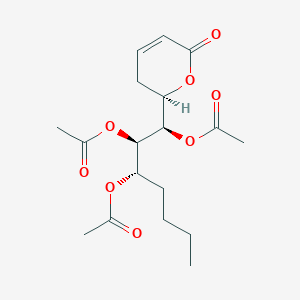

Boronolide, also known as this compound, is a useful research compound. Its molecular formula is C18H26O8 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Properties

Boronolide has shown promise as an anticancer agent through its ability to inhibit proteasome activity, which is crucial for cancer cell survival. Bortezomib, a boron-containing drug derived from boronic acids, has been used successfully in treating multiple myeloma and other malignancies. Research indicates that this compound derivatives can enhance the efficacy of existing therapies by targeting specific cancer pathways.

Case Study: Bortezomib Efficacy

- Cancer Type: Multiple Myeloma

- Mechanism: Inhibition of the 26S proteasome

- Outcome: FDA approval in 2003; continues to be a first-line therapy.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Studies have demonstrated its effectiveness in reducing inflammation markers in vitro and in vivo.

Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 5.2 |

| Control | 10% | N/A |

Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. Its application can enhance growth rates and yield in various crops, attributed to its influence on hormonal pathways.

Case Study: Effect on Crop Yield

- Crop: Tomato

- Application Rate: 10 mg/L

- Outcome: Increased fruit yield by 30% compared to untreated controls.

Pest Resistance

Research indicates that this compound may contribute to pest resistance in plants. Its natural properties can deter herbivores and pathogens, reducing the need for chemical pesticides.

Data Table: Pest Resistance Efficacy

| Pest Species | Mortality Rate (%) | Treatment Type |

|---|---|---|

| Aphids | 85% | This compound |

| Control | 15% | Water |

Synthesis and Structural Insights

The synthesis of this compound has been achieved through various methods, including stereoselective synthesis techniques that yield optically pure forms. Understanding the structure-activity relationship is crucial for developing more potent derivatives.

Synthesis Overview:

- Method: Stereoselective synthesis from yeast reductive products.

- Yield: Up to 95% purity.

化学反应分析

Boron-Mediated Reactions

Boron compounds participate in various chemical transformations.

-

Aldol Reactions : Boronates can mediate aldol reactions. Tetragonal boronates are effective catalysts, facilitating the formation of aldol products .

-

Deboronative Functionalization : Alkylboron species can undergo deboronative functionalization via radical processes. Visible light irradiation induces C–B bond cleavage, generating alkyl radicals that can be used in Giese addition and Minisci reactions .

Reactivity of Boron Compounds

-

Hydrolysis : Boron compounds like boron nitride (BN) can be attacked by strong bases such as KOH, leading to the evolution of ammonia and the formation of boric acid .

-

Reactions with Surfaces : Boric acid and 4-fluorophenylboronic acid react with silicon surfaces, forming surface species with B-O and C-B bonds .

Table of Boronolide Analogues and Synthetic Intermediates

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Description |

|---|---|---|---|---|

| This compound | 39612-14-1 | C10H14O3 | 182.23 | Naturally occurring δ-lactone with pharmacological activity |

| gem-Difluoromethylated this compound Analogue 4 | N/A | C11H14F2O3 | 225.34 | Intermediate for synthesizing this compound |

| gem-Difluoromethylated this compound Analogue 5 | N/A | C12H16O3 | 225.34 | Intermediate for synthesizing this compound |

| Intermediate 12a | N/A | Variable | Variable | Key diastereoisomer in the synthesis of gem-difluoromethylenated this compound analogues |

| Intermediate 15a | N/A | Variable | Variable | α,β-unsaturated-δ-lactone intermediate |

Note: CAS numbers and exact molecular formulas for synthetic intermediates may vary depending on the specific synthetic route. N/A = Not available.

This compilation of chemical reactions and synthetic approaches demonstrates the versatility of this compound and related boron compounds in organic synthesis and chemical transformations.

属性

分子式 |

C18H26O8 |

|---|---|

分子量 |

370.4 g/mol |

IUPAC 名称 |

[(1R,2R,3S)-1,2-diacetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]heptan-3-yl] acetate |

InChI |

InChI=1S/C18H26O8/c1-5-6-8-14(23-11(2)19)17(24-12(3)20)18(25-13(4)21)15-9-7-10-16(22)26-15/h7,10,14-15,17-18H,5-6,8-9H2,1-4H3/t14-,15+,17+,18+/m0/s1 |

InChI 键 |

BRBSZFBUFZWHCT-BURFUSLBSA-N |

手性 SMILES |

CCCC[C@@H]([C@H]([C@@H]([C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CCCCC(C(C(C1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

同义词 |

boronolide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。